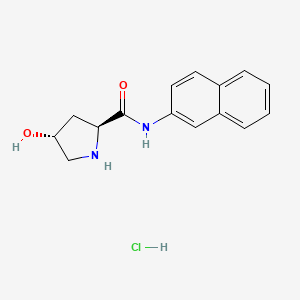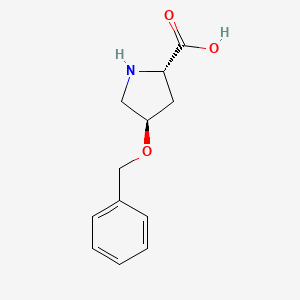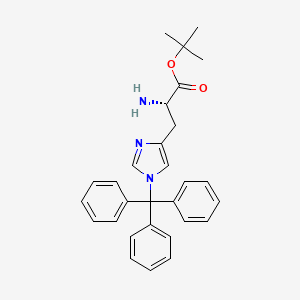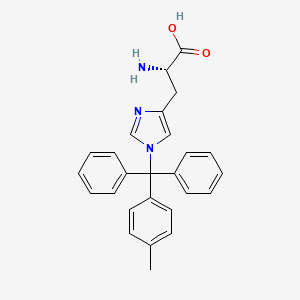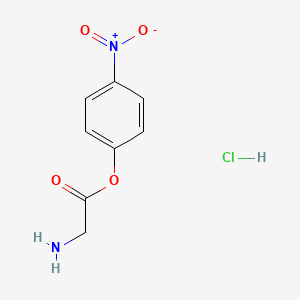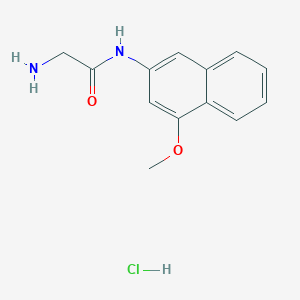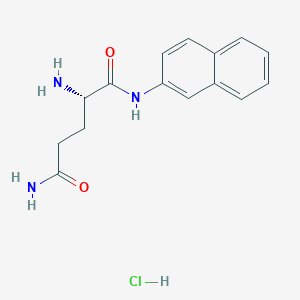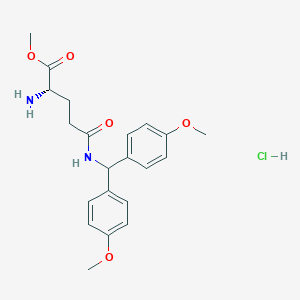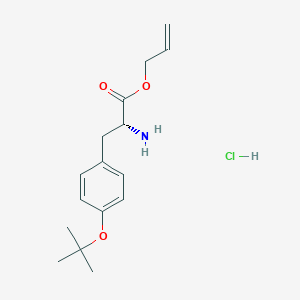
Aspartic acid(otbu)-allyl ester hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspartic acid(otbu)-allyl ester hcl, also known as H-Asp-OtBu, is a compound with the molecular formula C8H15NO4 . It is also known by other names such as L-Aspartic Acid tert-Butyl Ester and L-Aspartic acid 1-tert-butyl ester . The compound has a molecular weight of 189.21 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is (3 S )-3-amino-4- [ (2-methylpropan-2-yl)oxy]-4-oxobutanoic acid . The InChI representation is InChI=1S/C8H15NO4/c1-8 (2,3)13-7 (12)5 (9)4-6 (10)11/h5H,4,9H2,1-3H3, (H,10,11)/t5-/m0/s1 . The compound’s Canonical SMILES is CC © ©OC (=O)C (CC (=O)O)N and its Isomeric SMILES is CC © ©OC (=O) [C@H] (CC (=O)O)N .
Chemical Reactions Analysis
The most serious side reaction during Fmoc chemistry is aspartimide formation . It is caused by exposure of the peptide sequence containing aspartic acid to a strong base . Aspartimide formation is therefore a major problem for the synthesis of long peptides and sequences containing multiple aspartic acid residues .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 . The compound also has a Rotatable Bond Count of 5 . The Exact Mass and Monoisotopic Mass of the compound are both 189.10010796 g/mol .
Aplicaciones Científicas De Investigación
Controlled Aggregation of Amino Acids
Research on modified single amino acids, including Aspartic acid(otbu)-allyl ester, has shown potential in designing novel nanoarchitectures. The study by Gour et al. (2021) demonstrates the self-assembled structures formed by modified amino acids like Fmoc-Asp(OtBu)-OH, which could be useful in material chemistry, bioscience, and biomedical applications due to their intriguing structural properties (Gour et al., 2021).
Synthesis of Nonnatural Amino Acids
The synthesis of various 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH has been detailed by Hamze et al. (2003). These compounds represent a new series of nonnatural amino acids that could be used in combinatorial synthesis, showcasing the versatility of Aspartic acid(otbu)-allyl ester in synthetic chemistry (Hamze et al., 2003).
Biomaterials Development
In the field of biomaterials, derivatives of poly(aspartic acid) containing pendant allyl groups have been synthesized for use in creating superabsorbent hydrogels. This application, explored by Umeda et al. (2011), indicates the potential of Aspartic acid(otbu)-allyl ester in developing biodegradable hydrogels, which could have significant impacts on pharmaceutical and cosmetic applications (Umeda et al., 2011).
Direcciones Futuras
The frequent occurrence of aspartimide formation during peptide synthesis remains a formidable challenge . An alternative approach to address this longstanding challenge of peptide synthesis is by utilizing cyanosulfurylides to mask carboxylic acids by a stable C–C bond . These functional groups are exceptionally stable to all common manipulations and impart improved solubility during synthesis . This protecting group strategy has the potential to overcome one of the most difficult aspects of modern peptide chemistry .
Mecanismo De Acción
Target of Action
Aspartic acid(otbu)-allyl ester hcl is a derivative of aspartic acid . Aspartic acid is an α-amino acid that is used in the biosynthesis of proteins . The primary targets of this compound are likely to be similar to those of aspartic acid, which include various metabolic pathways such as protein synthesis, nucleotide metabolism, and hormone biosynthesis .
Mode of Action
It is known that aspartic acid plays a crucial role in the production of aspartame, a low-calorie sweetener . The production involves the enzymatic production of α-l-aspartyl-l-phenylalanine β-methylester from l-aspartic acid dimethylester and l-phenylalanine by α-amino acid ester acyl transferase . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as aspartic acid. Aspartic acid is involved in multiple metabolic pathways, such as protein synthesis, nucleotide metabolism, the tricarboxylic acid (TCA) cycle, glycolysis, and hormone biosynthesis . The compound’s interaction with these pathways could lead to downstream effects such as the production of other amino acids, nucleotides, organic acids in the TCA cycle, sugars in glycolysis, and hormones .
Pharmacokinetics
It is known that the compound is a white powder with a molecular weight of 2818 . It has a melting point of 125-145 ºC and should be stored at 0-8°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
For example, aspartic acid is known to serve as a central building block in nitrogen and carbon metabolism for many metabolic processes . Therefore, this compound may also play a role in these processes.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the hydrolysis of esters, a class of compounds to which this compound belongs, is known to be catalyzed by dilute acids such as hydrochloric acid or sulfuric acid . Therefore, the presence of such acids in the environment could influence the compound’s action, efficacy, and stability. Additionally, temperature may also play a role, as the compound has a specific melting point .
Análisis Bioquímico
Biochemical Properties
Aspartic Acid(otbu)-allyl Ester Hydrochloride, like its parent compound aspartic acid, is involved in various biochemical reactions. Aspartic acid interacts with enzymes, proteins, and other biomolecules. For instance, it is synthesized by mitochondrial aspartate aminotransferase from oxaloacetate and glutamate . The otbu and allyl ester groups in Aspartic Acid(otbu)-allyl Ester Hydrochloride may modify these interactions, potentially influencing enzyme activity or protein binding.
Cellular Effects
Aspartic acid, the parent compound, plays a role in neurotransmission and influences cell function . It’s plausible that Aspartic Acid(otbu)-allyl Ester Hydrochloride may have similar effects, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Aspartic acid is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Aspartic Acid(otbu)-allyl Ester Hydrochloride may share some of these mechanisms, but the presence of the otbu and allyl ester groups could alter its interactions and effects.
Dosage Effects in Animal Models
D-aspartic acid, a form of aspartic acid, has been studied in animal models, and its effects vary with different dosages .
Metabolic Pathways
Aspartic Acid(otbu)-allyl Ester Hydrochloride is likely involved in metabolic pathways related to aspartic acid. Aspartic acid is a central component in nitrogen and carbon metabolism, contributing to the biosynthesis of other amino acids, nucleotides, organic acids in the tricarboxylic acid (TCA) cycle, sugars in glycolysis, and hormones .
Transport and Distribution
Aspartic acid is transported through cell membranes via specific transporters .
Subcellular Localization
Aspartic acid, the parent compound, is synthesized by mitochondrial aspartate aminotransferase, suggesting a mitochondrial localization .
Propiedades
IUPAC Name |
4-O-tert-butyl 1-O-prop-2-enyl (2S)-2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4.ClH/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4;/h5,8H,1,6-7,12H2,2-4H3;1H/t8-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRAKVZUBAZRJQ-QRPNPIFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
